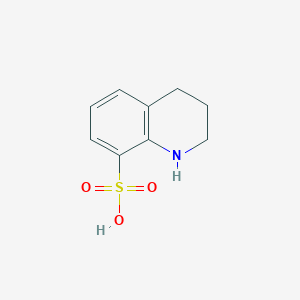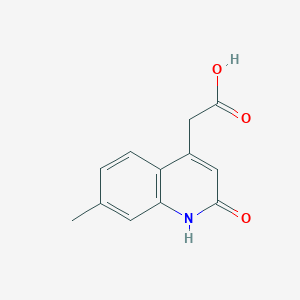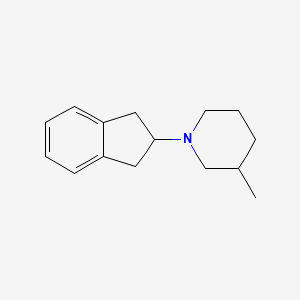
1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine is a chemical compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a 2,3-dihydro-1H-inden-2-yl group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine involves several steps, typically starting with the preparation of the 2,3-dihydro-1H-inden-2-yl precursor. This precursor can be synthesized through various methods, including grinding, stirring, and ultrasound irradiation . The subsequent step involves the reaction of the precursor with a suitable piperidine derivative under controlled conditions to yield the final product. Industrial production methods for this compound are proprietary and not publicly disclosed in detail.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with receptors in the central nervous system .
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine can be compared with other similar compounds, such as:
- N-(2,3-Dihydro-1H-inden-2-yl)-N-methylamine hydrochloride
- N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique structure of this compound makes it particularly interesting for further research and development.
Properties
Molecular Formula |
C15H21N |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-3-methylpiperidine |
InChI |
InChI=1S/C15H21N/c1-12-5-4-8-16(11-12)15-9-13-6-2-3-7-14(13)10-15/h2-3,6-7,12,15H,4-5,8-11H2,1H3 |
InChI Key |
SBDGNBUQNXRMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


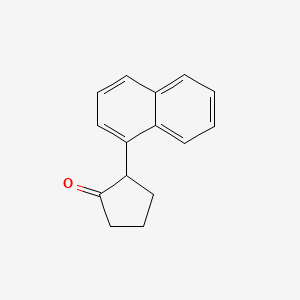
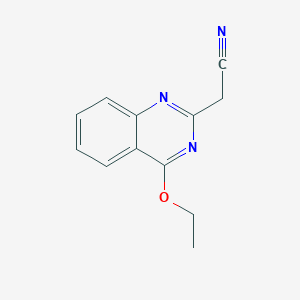



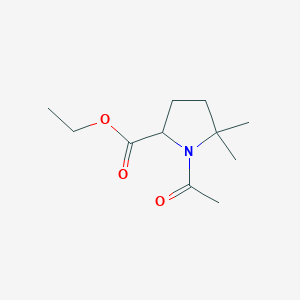
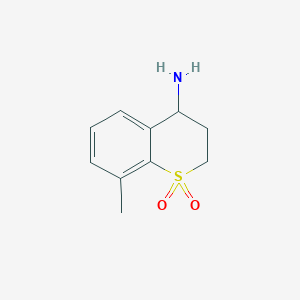

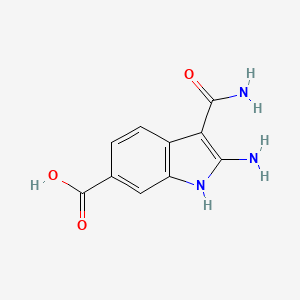
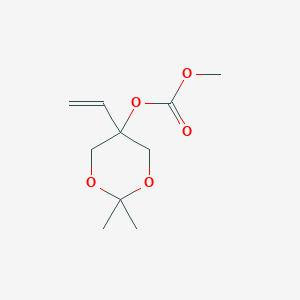
![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)
![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
